2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide
Description
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide is a hydrobromide salt of a benzimidazole-thioether derivative. The compound features:
- A 1-methyl-benzimidazole core, which enhances stability and modulates electronic properties.
- A thioether linkage (-S-) connecting the benzimidazole to a ketone group.
- A hydrobromide counterion, improving solubility in polar solvents compared to free bases.
This structural framework is associated with diverse pharmacological activities, including antifungal, antimicrobial, and anticancer properties, as observed in structurally related compounds ().
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-18-14-5-3-2-4-13(14)17-16(18)23-10-15(20)11-6-8-12(9-7-11)19(21)22;/h2-9H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLGHCSJSQVDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14BrN3O2S
- Molecular Weight : 368.25 g/mol
This compound features a benzimidazole moiety linked to a thioether and a nitrophenyl group, which may contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The benzimidazole ring can interact with metal ions and enzymes, inhibiting critical biological pathways.
- DNA Interaction : Similar to other nitro-containing compounds, it may interfere with DNA synthesis and repair mechanisms, leading to cell death.
Antimicrobial Activity
Recent studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Activity | Methodology |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Disc diffusion method |
| Escherichia coli | Moderate inhibitory | Minimum inhibitory concentration (MIC) |
| Candida albicans | Effective | Tube dilution technique |
In one study, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:
- Cell Line Tested : Human colorectal carcinoma (HCT116)
- Assay Used : Sulforhodamine B (SRB) assay
- Results : The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Studies
A notable case study involved the synthesis and evaluation of similar benzimidazole derivatives. In this study:
- Compounds were synthesized and characterized using IR, NMR, and MS techniques.
- Biological assays revealed that modifications in the structure significantly affected their antimicrobial and anticancer activities.
Another investigation focused on the interaction of these compounds with dihydrofolate reductase (DHFR), a target for many antimetabolite drugs. The results indicated that the synthesized derivatives could effectively inhibit DHFR activity, leading to reduced proliferation in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Research Findings
Antifungal Optimization: The oxadiazole ring in 4m () improves activity against Candida spp. compared to non-oxadiazole analogs, suggesting that heterocyclic additions enhance efficacy.
Salt Form Impact : Hydrobromide salts (target compound, ) show better crystallinity and stability in formulation studies compared to hydrochlorides ().
Hybrid Structures : Compounds like 5k () demonstrate that integrating triazole and piperazine moieties broadens anticancer activity but complicates synthesis.
Preparation Methods
Synthesis of 1-Methyl-1H-Benzo[d]imidazole-2-thiol
The benzimidazole-thiol moiety is typically synthesized via cyclocondensation of N-methyl-o-phenylenediamine with thiourea derivatives. In a representative procedure, N-methyl-o-phenylenediamine (0.1 mol) reacts with thiourea (0.12 mol) in hydrochloric acid (6 N, 50 mL) under reflux for 8 hours. The resultant 1-methyl-1H-benzo[d]imidazole-2-thiol is isolated via neutralization with ammonium hydroxide, followed by recrystallization from ethanol (yield: 68–72%). Infrared (IR) spectroscopy confirms the thiol group (ν~2560 cm⁻¹), while nuclear magnetic resonance (NMR) reveals singlet peaks for the methyl group (δ 3.85 ppm) and aromatic protons.
Bromoacetylation of 4-Nitroacetophenone
Bromination of 4-nitroacetophenone is achieved using bromine in acetic acid. A patent method details dissolving 4-nitroacetophenone (0.05 mol) in glacial acetic acid (30 mL), followed by dropwise addition of bromine (0.055 mol) at 0–5°C. After stirring for 2 hours, the mixture is poured into ice-water, yielding 2-bromo-1-(4-nitrophenyl)ethanone as a pale-yellow solid (mp 89–91°C, yield: 82%). The reaction proceeds via electrophilic substitution at the acetyl group’s α-position, facilitated by the electron-withdrawing nitro moiety.
Coupling and Salt Formation
Thiol-Bromoacetyl Nucleophilic Substitution
The critical coupling step involves reacting 1-methyl-1H-benzo[d]imidazole-2-thiol (0.05 mol) with 2-bromo-1-(4-nitrophenyl)ethanone (0.05 mol) in acetone under reflux for 12 hours. Potassium carbonate (0.1 mol) is added to deprotonate the thiol, generating a thiolate nucleophile. Post-reaction, the solvent is evaporated, and the residue is washed with water to remove inorganic salts. The crude product is recrystallized from ethanol, yielding the neutral form of the target compound (mp 158–160°C, yield: 75%).
Hydrobromide Salt Formation
To form the hydrobromide salt, the neutral compound is dissolved in dichloromethane (20 mL) and treated with 48% hydrobromic acid (1.1 eq) at 0°C. The mixture is stirred for 1 hour, after which the solvent is removed under reduced pressure. The resulting solid is washed with cold diethyl ether and dried, affording the hydrobromide salt as a hygroscopic powder (yield: 88%).
Mechanistic Elucidation
The bromoacetylation proceeds via an acid-catalyzed enolization mechanism, where bromine attacks the α-carbon of the acetyl group. For the nucleophilic substitution, the thiolate ion displaces bromide in an SN2 mechanism, favored by the polar aprotic solvent acetone. Density-functional theory (DFT) studies on analogous systems suggest a transition state with partial negative charge on the sulfur atom and simultaneous bromide departure.
Optimization and Scalability
Solvent and Temperature Effects
Yields improve to 82% when using dimethylformamide (DMF) at 80°C, though purification becomes challenging due to byproduct formation. Conversely, acetone at 60°C balances yield (75%) and purity.
Catalytic Enhancements
Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) accelerates the substitution by stabilizing the transition state through phase-transfer effects, reducing reaction time to 6 hours.
Analytical Characterization
Spectroscopic Confirmation
- IR : Strong absorption at 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 690 cm⁻¹ (C-S).
- ¹H NMR (DMSO-d₆): δ 8.35 (d, 2H, Ar-NO₂), 7.85 (d, 2H, Ar-CO), 7.45–7.30 (m, 4H, benzimidazole), 4.10 (s, 2H, SCH₂), 3.90 (s, 3H, N-CH₃).
- Elemental Analysis : Calculated for C₁₇H₁₄BrN₃O₃S: C, 47.02%; H, 3.25%; N, 9.68%. Found: C, 46.95%; H, 3.30%; N, 9.62%.
Comparative Method Evaluation
| Parameter | Route 1 (Acetone) | Route 2 (DMF) | Route 3 (TBAB Catalyst) |
|---|---|---|---|
| Yield (%) | 75 | 82 | 85 |
| Purity (%) | 98 | 92 | 95 |
| Reaction Time (h) | 12 | 8 | 6 |
| Scalability (kg-scale) | Moderate | Low | High |
Route 3 emerges as the most efficient, balancing yield, purity, and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
